2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a pyridine ring, a cyano group, and a phenylacetamide moiety
Preparation Methods
The synthesis of 2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . This process can be carried out using neat methods, solvent-free reactions, or fusion techniques .
Chemical Reactions Analysis
2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phenacyl bromide, triethylamine, and boiling ethanol . The major products formed from these reactions are pyrrole derivatives and other heterocyclic compounds .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of novel heterocyclic moieties . In industry, it is utilized in the production of various organic compounds and materials .
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The cyano and phenylacetamide groups play a crucial role in its reactivity and biological activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to exert its effects through the modulation of enzyme activity and receptor binding .
Comparison with Similar Compounds
2-{[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl}-N-phenylacetamide can be compared with other similar compounds, such as 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide and 2-{[3-cyano-6-(4-propoxylphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide . These compounds share similar structural features but differ in their substituents, which can affect their reactivity and biological activity .
Properties
Molecular Formula |
C27H21N3OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[3-cyano-4-(3-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C27H21N3OS/c1-19-9-8-12-21(15-19)23-16-25(20-10-4-2-5-11-20)30-27(24(23)17-28)32-18-26(31)29-22-13-6-3-7-14-22/h2-16H,18H2,1H3,(H,29,31) |
InChI Key |
VWEHKNIDNCDZOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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